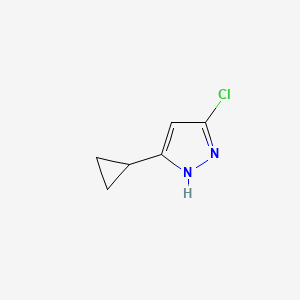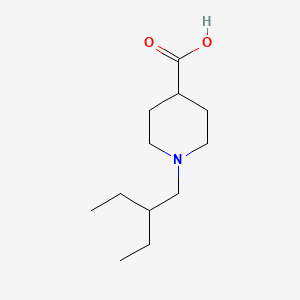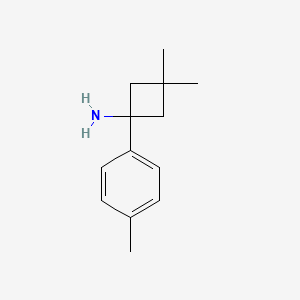
2-Nitrophenyl 3-piperidinyl ether hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Nitrophenyl 3-piperidinyl ether hydrochloride is C₁₁H₁₅ClN₂O₃ . The InChI code for this compound is 1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.7 . It’s important to note that the physical and chemical properties of a substance can greatly influence its behavior in the environment and its potential health effects.Scientific Research Applications
Environmental Degradation Studies
- Degradation by Lignin-degrading Basidiomycete : A study by Hiratsuka, Wariishi, and Tanaka (2001) explored the degradation of diphenyl ether herbicides by the white-rot basidiomycete Coriolus versicolor. The fungus was found to metabolize chloronitrofen and nitrofen, which are related to the broad class of diphenyl ether herbicides, indicating potential for environmental bioremediation applications. The degradation process involved hydroxylation, oxidative dechlorination, reductive dechlorination, and nitro-reduction, highlighting a complex metabolic pathway for breaking down persistent aromatic compounds (Hiratsuka, Wariishi, & Tanaka, 2001).
Analytical Chemistry Applications
- Ion Transfer Energies Study : Wilke and Zerihun (2001) conducted research on the standard Gibbs energies of ion transfer across the water ∣ 2-nitrophenyl octyl ether interface. Their work, employing steady-state cyclic voltammetry, provides valuable insights into the behavior of ions at the interface of water and nitrophenyl ether-based organic phases. This research can inform the development of new analytical techniques for studying ion transfer processes (Wilke & Zerihun, 2001).
Materials Science
- Micro-phase Separation in Anion-exchange Membranes : Du, Zhang, Yuan, and Wang (2021) investigated constructing micro-phase separation structures to enhance the performance of anion-exchange membranes based on poly(aryl piperidinium) cross-linked membranes. Their research aimed to improve the alkaline stability and ionic conductivity of anion exchange membranes (AEMs), which are critical for energy conversion applications. The introduction of a crosslinking strategy that does not compromise ion exchange capacity marks a significant advancement in the field (Du, Zhang, Yuan, & Wang, 2021).
Pesticide Metabolism
- Metabolism by Dioxin-degrading Bacteria : A study by Keum, Lee, and Kim (2008) reported on the metabolism of nitrodiphenyl ether herbicides by the dioxin-degrading bacterium Sphingomonas wittichii RW1. This bacterium exhibited broad substrate specificity and potent metabolic activity against diphenyl ether herbicides, suggesting its utility in bioremediation efforts to mitigate environmental contamination by these pesticides. The research identified specific metabolic pathways, including the reduction and N-acetylation of nitro groups followed by ether bond cleavage (Keum, Lee, & Kim, 2008).
Safety and Hazards
properties
IUPAC Name |
3-(2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-5-1-2-6-11(10)16-9-4-3-7-12-8-9;/h1-2,5-6,9,12H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMYQRYGNQWHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 3-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)
![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)
